

# Spectroscopic and Structural Elucidation of Hamamelose: A Technical Guide

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## Compound of Interest

Compound Name: *Hamamelose*

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## Introduction

**Hamamelose**, a branched-chain pentose (2-C-hydroxymethyl-D-ribose), is a naturally occurring sugar found in various plants, notably in the bark of *Hamamelis virginiana* (witch hazel). Its unique structure makes it a valuable chiral building block in organic synthesis and a component of bioactive natural products such as hamamelitannin. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in research and drug development. This guide provides a comprehensive overview of the available and predicted spectroscopic data for **hamamelose**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for its analysis.

## Physicochemical Properties of Hamamelose

A summary of the key physicochemical properties of D-**hamamelose** is presented below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>
Molecular Weight	180.16 g/mol
Exact Mass	180.06338810 Da
IUPAC Name	(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

## Spectroscopic Data

### Mass Spectrometry (MS)

While experimental mass spectra of underivatized **hamamelose** are not widely published, predicted collision cross-section (CCS) values for various adducts provide valuable information for its identification by ion mobility-mass spectrometry. These values, calculated for D-**hamamelose**, offer insights into the ion's shape and size in the gas phase.

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	181.07067	137.3
[M+Na] <sup>+</sup>	203.05261	142.2
[M-H] <sup>-</sup>	179.05611	130.6
[M+NH <sub>4</sub> ] <sup>+</sup>	198.09721	153.4
[M+K] <sup>+</sup>	219.02655	141.3
[M+H-H <sub>2</sub> O] <sup>+</sup>	163.06065	133.4
[M+HCOO] <sup>-</sup>	225.06159	151.5
[M+CH <sub>3</sub> COO] <sup>-</sup>	239.07724	168.3

### Infrared (IR) Spectroscopy

Experimental IR spectra for **hamamelose** are not readily available. However, based on its structure, the following table summarizes the expected characteristic IR absorption bands for

its functional groups.[\[1\]](#)[\[2\]](#)

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Alcohols)	Stretching (H-bonded)	3500 - 3200	Strong, Broad
C-H (Alkanes)	Stretching	3000 - 2850	Strong
C=O (Aldehyde)	Stretching	1740 - 1720	Strong
C-O (Alcohols, Ethers)	Stretching	1300 - 1000	Strong

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **hamamelose** is not publicly accessible. The following tables provide representative chemical shift ranges for the protons (<sup>1</sup>H) and carbons (<sup>13</sup>C) of furanose and pyranose forms of a branched pentose like **hamamelose**, based on known data for similar carbohydrate structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It is important to note that the exact chemical shifts will depend on the solvent, temperature, and the equilibrium between different anomeric and ring forms.

### <sup>1</sup>H NMR - Representative Chemical Shifts (ppm)

Proton	Furanose Form	Pyranose Form
H-1 (Anomeric)	5.1 - 5.4	4.8 - 5.2
H-2	-	~3.5 - 3.8
H-3	~4.0 - 4.3	~3.6 - 3.9
H-4	~3.9 - 4.2	~3.4 - 3.7
H-5	~3.6 - 3.8	~3.5 - 4.0
CH <sub>2</sub> OH	~3.5 - 3.8	~3.6 - 3.9

### <sup>13</sup>C NMR - Representative Chemical Shifts (ppm)

Carbon	Furanose Form	Pyranose Form
C-1 (Anomeric)	100 - 105	95 - 100
C-2	80 - 85	75 - 80
C-3	75 - 80	70 - 75
C-4	80 - 85	68 - 73
C-5	62 - 66	65 - 70
CH <sub>2</sub> OH	60 - 64	61 - 65

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a polar compound like **hamamelose**.

### NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **hamamelose** in approximately 0.6 mL of a suitable deuterated solvent, typically deuterium oxide (D<sub>2</sub>O) for carbohydrates.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Ensure the sample is fully dissolved. Gentle warming may be necessary.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[7\]](#)
- The final sample height in the tube should be approximately 4-5 cm.[\[7\]](#)

Data Acquisition:

- <sup>1</sup>H NMR: A standard one-dimensional proton NMR spectrum is acquired. For samples in D<sub>2</sub>O, the residual HDO signal is suppressed using a presaturation sequence. A "D<sub>2</sub>O shake" can be performed by adding a drop of D<sub>2</sub>O to a sample initially dissolved in a different solvent (like DMSO-d<sub>6</sub>) to identify exchangeable -OH protons.[\[10\]](#)[\[11\]](#)

- $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired to obtain singlets for each carbon atom. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a higher sample concentration and longer acquisition time are typically required.
- 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

## IR Spectroscopy (ATR-FTIR)

Sample Preparation and Data Acquisition:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[12\]](#)
- Record a background spectrum of the clean, empty ATR crystal.[\[12\]](#)
- Place a small amount of solid **hamamelose** powder (a few milligrams) onto the center of the ATR crystal.[\[12\]](#)[\[13\]](#)
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[\[13\]](#)
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- After the measurement, clean the crystal surface thoroughly.[\[12\]](#)

## Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a stock solution of **hamamelose** in a suitable solvent mixture, such as water:acetonitrile or water:methanol, at a concentration of approximately  $1\text{ mg/mL}$ .[\[14\]](#)
- Dilute the stock solution to a final concentration of  $1\text{--}10\text{ }\mu\text{g/mL}$  with the same solvent system.[\[14\]](#)

- To enhance ionization and the formation of specific adducts, a low concentration of a salt (e.g., sodium acetate or ammonium acetate) can be added to the final solution.[15][16]

#### Data Acquisition:

- The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Mass spectra are acquired in both positive and negative ion modes.
- Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal intensity of the analyte.
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ions of interest to generate fragmentation patterns.

## Biological Activity and Signaling Pathway

Hamamelitannin, a digalloyl ester of **hamamelose**, has been shown to exhibit insulin-mimetic activity.[17][18] One of its key actions is the potentiation of glucose uptake in cells by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[18][19] This process is a critical step in the insulin signaling pathway.



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Caption: Hamamelitannin stimulates the insulin signaling pathway, leading to GLUT4 translocation.

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